2-[2-(1,2-benzisoxazol-3-yl)acetyl]-N-phenyl-1-hydrazinecarbothioamide
Overview
Description
2-[2-(1,2-benzisoxazol-3-yl)acetyl]-N-phenyl-1-hydrazinecarbothioamide is a complex organic compound featuring a benzisoxazole moiety. Benzisoxazole derivatives are known for their diverse biological activities, including anticancer, antimicrobial, anti-inflammatory, and antipsychotic properties . This compound is of interest in medicinal chemistry due to its potential therapeutic applications.
Mechanism of Action
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(1,2-benzisoxazol-3-yl)acetyl]-N-phenyl-1-hydrazinecarbothioamide typically involves the following steps:
Formation of 1,2-benzisoxazole-3-acetic acid: This can be achieved through the cyclization of o-nitrophenylacetic acid under acidic conditions.
Acylation: The 1,2-benzisoxazole-3-acetic acid is then acylated with an appropriate acyl chloride to form the corresponding acyl derivative.
Hydrazinecarbothioamide Formation: The acyl derivative is reacted with phenylhydrazine and thiourea under reflux conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[2-(1,2-benzisoxazol-3-yl)acetyl]-N-phenyl-1-hydrazinecarbothioamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzisoxazole ring, especially at positions ortho and para to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Formation of benzisoxazole-3-acetic acid derivatives.
Reduction: Formation of reduced benzisoxazole derivatives.
Substitution: Formation of halogenated benzisoxazole derivatives.
Scientific Research Applications
2-[2-(1,2-benzisoxazol-3-yl)acetyl]-N-phenyl-1-hydrazinecarbothioamide has several scientific research applications:
Medicinal Chemistry: Used in the development of new therapeutic agents due to its potential anticancer, antimicrobial, and anti-inflammatory properties.
Biological Studies: Investigated for its effects on various biological pathways and its potential as a pharmacological tool.
Industrial Applications: Utilized in the synthesis of advanced materials and as a precursor in the production of other complex organic compounds.
Comparison with Similar Compounds
Similar Compounds
Risperidone: An antipsychotic drug containing a benzisoxazole moiety.
Zonisamide: An anticonvulsant with a benzisoxazole structure.
Uniqueness
2-[2-(1,2-benzisoxazol-3-yl)acetyl]-N-phenyl-1-hydrazinecarbothioamide is unique due to its specific combination of a benzisoxazole ring with a hydrazinecarbothioamide group, which imparts distinct biological activities and potential therapeutic applications .
Properties
IUPAC Name |
1-[[2-(1,2-benzoxazol-3-yl)acetyl]amino]-3-phenylthiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2S/c21-15(10-13-12-8-4-5-9-14(12)22-20-13)18-19-16(23)17-11-6-2-1-3-7-11/h1-9H,10H2,(H,18,21)(H2,17,19,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHVACLMEUQDVAQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=S)NNC(=O)CC2=NOC3=CC=CC=C32 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201333614 | |
Record name | 1-[[2-(1,2-benzoxazol-3-yl)acetyl]amino]-3-phenylthiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201333614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
43 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24818569 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
860651-58-7 | |
Record name | 1-[[2-(1,2-benzoxazol-3-yl)acetyl]amino]-3-phenylthiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201333614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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